6-(3-Bromophenyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(3-Bromophenyl)pyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyrimidine ring, which is further substituted with a carboxylic acid group. The molecular structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)pyrimidine-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction Reactions: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives with various functional groups.
Oxidation Reactions: Ester or amide derivatives of the carboxylic acid group.
Reduction Reactions: Dihydropyrimidine derivatives.
Scientific Research Applications
6-(3-Bromophenyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Pyrimidinecarboxylic acid: A simpler analog without the bromophenyl group.
5-(4-Bromophenyl)isoxazole-3-carboxylic acid: A structurally related compound with an isoxazole ring instead of a pyrimidine ring.
Uniqueness
6-(3-Bromophenyl)pyrimidine-4-carboxylic acid is unique due to the presence of both the bromophenyl and pyrimidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7BrN2O2 |
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Molecular Weight |
279.09 g/mol |
IUPAC Name |
6-(3-bromophenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrN2O2/c12-8-3-1-2-7(4-8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16) |
InChI Key |
SJXXYQZSBKMERF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC=N2)C(=O)O |
Origin of Product |
United States |
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